Indium arsenide - 1303-11-3

Indium arsenide

Catalog Number: EVT-310391
CAS Number: 1303-11-3
Molecular Formula: InAs
AsIn
Molecular Weight: 189.74 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Indium arsenide (InAs) is a semiconductor material with a direct band gap of approximately 0.36 eV at room temperature, which has garnered significant interest due to its high electron mobility and potential for use in various high-speed and electro-optical devices23. The material crystallizes in the zinc-blende structure and exhibits properties that make it suitable for a range of applications, from Hall-effect devices to quantum-well structures2.

Aluminum

Compound Description: Aluminum is a lightweight metal commonly used in various applications, including electronics and construction. In the context of the provided research, aluminum is investigated as an epitaxial coating material for indium arsenide nanowires. [] This coating enhances the properties of InAs nanowires, making them suitable for applications in quantum computing. []

Relevance: Aluminum, when epitaxially deposited on indium arsenide, forms an intimate contact, leading to the induction of a superconducting gap in the nanowire. [] This superconducting behavior is crucial for potential applications in quantum computation. []

Gallium Arsenide

Compound Description: Gallium arsenide (GaAs) is a III-V semiconductor material with applications in high-speed electronics and optoelectronics. [, , , ] It is often used as a substrate material for growing indium arsenide nanostructures. [, ]

Relevance: The similar crystal structure and lattice parameters of gallium arsenide and indium arsenide allow for epitaxial growth of InAs nanostructures on GaAs substrates. [, ] This compatibility makes GaAs a suitable platform for integrating InAs nanostructures into existing semiconductor technologies.

Indium Phosphide

Compound Description: Indium phosphide (InP) is another III-V semiconductor material similar to indium arsenide. It is employed in high-speed electronics and optoelectronic devices. [, , , , ]

Relevance: Indium phosphide exhibits comparable properties to indium arsenide, making it a valuable reference material in studies investigating the properties of InAs. [, ] Additionally, InP substrates are utilized in the epitaxial growth of InAs nanostructures. [, ]

Indium Antimonide

Compound Description: Indium antimonide (InSb) is a III-V semiconductor material known for its high electron mobility and narrow bandgap. [, , , ] It finds applications in infrared detectors and magnetic sensors. []

Relevance: Indium antimonide serves as a comparative material when studying the electronic and optical properties of indium arsenide. [, , ] Both compounds exhibit similar crystal structures, but their distinct electronic band structures lead to different applications. [, ]

Cadmium Selenide

Compound Description: Cadmium selenide (CdSe) is a II-VI semiconductor material with applications in optoelectronic devices, particularly as quantum dots in displays and biological imaging. [, ]

Relevance: Cadmium selenide is utilized as a shell material in core/shell nanocrystal structures with indium arsenide cores. [] The CdSe shell passivates the InAs core, enhancing its optical properties and stability. []

Cadmium Telluride

Compound Description: Cadmium telluride (CdTe) is a II-VI semiconductor material primarily used in thin-film solar cells due to its optimal bandgap for absorbing sunlight. []

Relevance: Cadmium telluride's growth on indium arsenide substrates has been investigated. [] Understanding the growth mechanisms and properties of CdTe on InAs could lead to novel heterostructure devices.

Germanium

Compound Description: Germanium (Ge) is a semiconductor material that gained importance in early semiconductor technology. [, ] It is currently used in transistors, infrared optics, and solar cells. []

Relevance: Germanium, in combination with indium arsenide, forms a promising material system for high-efficiency, multi-junction solar cells. [] The combination of these materials allows for better utilization of the solar spectrum, increasing overall energy conversion efficiency.

Germanium Stannide

Compound Description: Germanium stannide (GeSn) is an alloy semiconductor material that has gained attention for its tunable bandgap and compatibility with silicon-based technologies. []

Relevance: Germanium stannide, when alloyed with indium gallium arsenide, forms a dual-junction solar cell with improved performance compared to single-junction cells. [] This combination leverages the benefits of both material systems for enhanced solar energy conversion.

Indium Gallium Arsenide

Compound Description: Indium gallium arsenide (InGaAs) is a ternary semiconductor alloy with a tunable bandgap depending on the indium and gallium ratio. [, ] It is widely used in optoelectronic devices, such as lasers, photodetectors, and high-speed transistors.

Relevance: Indium gallium arsenide acts as a buffer layer in the growth of indium arsenide nanostructures on substrates like indium phosphide. [, ] Its tunable bandgap allows for optimizing the electronic properties of InAs-based devices.

Aluminum Antimonide

Compound Description: Aluminum antimonide (AlSb) is a semiconductor material with a large bandgap. [] It is often used in combination with other III-V materials for high-electron mobility transistors and other electronic applications.

Relevance: Aluminum antimonide is a key component in indium arsenide/aluminum antimonide MODFETs (modulation-doped field-effect transistors). [] Its high bandgap allows for the creation of a two-dimensional electron gas at the InAs/AlSb interface, enabling high-speed transistor operation.

Indium Arsenide Bismide

Compound Description: Indium arsenide bismide (InAsBi) is a relatively new semiconductor alloy incorporating bismuth into the indium arsenide lattice. [] Adding bismuth reduces the bandgap of InAs, extending its potential applications to longer wavelengths in the infrared region. []

Relevance: Indium arsenide bismide offers the potential for developing photodetectors operating in the mid-wave infrared (MWIR) region. [] This material pushes the detection limits of indium arsenide to longer wavelengths, opening up new possibilities for sensing applications.

Applications in Various Fields

Photovoltaic Devices

Indium gallium arsenide (InGaAs), a compound of InAs, has been developed for thermophotovoltaic power generation. Photovoltaic devices based on this material have achieved air mass zero efficiencies of 11.2% and internal quantum yields of over 90% in the wavelength range of 800 to 1500 nm1. These devices are designed with a n/p junction, which also allows for their integration into indium phosphide-based, monolithic, tandem solar cells for solar photovoltaic applications1.

High-Speed and Electro-Optical Devices

InAs's high electron mobility and direct band gap make it a prime candidate for high-speed field effect transistors (FETs) and modulated doped field effect transistors (MODFETs). Although the full potential of these properties has not been completely realized, the material shows promise for future development in these areas3. InAs has also been grown on a variety of non-lattice-matched semiconductors, exhibiting interesting quantum well actions that are beneficial for advanced electronic and optoelectronic devices3.

Immunotoxicity Studies

Beyond its electronic applications, InAs has been studied for its biological effects. Specifically, indium and arsenic, the constituent elements of InAs, have been shown to induce apoptosis in rat thymocytes in vitro. This immunotoxicity is dose-dependent and can lead to cell death by necrosis at higher doses4. These findings are relevant for understanding the potential health impacts of exposure to semiconductor materials containing these elements4.

Source and Classification

Indium arsenide, with the chemical formula InAs, is classified under the category of III-V semiconductors, which are compounds formed from elements in groups III and V of the periodic table. The compound exhibits a zinc blende crystal structure with a lattice constant of approximately 6.06 Å. Its covalent bonding characteristics lead to unique properties that distinguish it from other semiconductor materials such as II-VI compounds like cadmium selenide or lead sulfide .

Synthesis Analysis

The synthesis of indium arsenide can be accomplished through several methods, each with distinct advantages and challenges:

  1. Hot-Injection Method: This technique involves the rapid injection of precursors into a hot solvent. For indium arsenide quantum dots, indium carboxylates and tris(trimethylgermyl)arsine are commonly used precursors. The reaction occurs at elevated temperatures (around 295 °C), allowing for controlled growth and narrow size distributions of quantum dots .
  2. Sol-Gel Process: This method combines sol-gel chemistry with heat treatment to create indium arsenide nanocrystals embedded in silica. The process allows for size control and the incorporation of InAs into various matrices for enhanced stability .
  3. Chemical Spray Pyrolysis: In this approach, indium arsenide thin films are formed by spraying a solution onto heated substrates at varying temperatures (250 °C to 310 °C). This method is advantageous for producing uniform films over large areas .
  4. Closed Ampoule Reactor: Indium arsenide crystals can also be grown using a closed ampoule reactor where hydrogen chloride is used as a transport medium, allowing for controlled growth conditions .

Each synthesis method influences the resulting material's properties, including size, purity, and crystallinity.

Molecular Structure Analysis

Indium arsenide possesses a cubic crystal structure characterized by strong covalent bonds between indium and arsenic atoms. The bond length in InAs is approximately 2.45 Å, which contributes to its high electron mobility and low effective mass of charge carriers. The material's exciton Bohr radius is also notable, reported to be around 31 to 45 nm, indicating strong electron-hole interactions typical of quantum confinement effects .

Chemical Reactions Analysis

Indium arsenide undergoes various chemical reactions that can modify its properties:

  • Oxidation: Exposure to oxygen can lead to the formation of indium oxide and arsenic oxides, affecting the electrical characteristics of the material.
  • Doping Reactions: Introducing dopants such as silicon or tellurium can significantly alter the electronic properties of indium arsenide, enabling n-type or p-type conductivity.
  • Surface Chemistry: The surface reactions involving InAs are critical for applications in optoelectronics, where surface passivation techniques are employed to enhance stability and performance in devices like photodetectors and lasers .
Mechanism of Action

The mechanism of action for indium arsenide primarily revolves around its electronic properties:

  • Charge Carrier Dynamics: Indium arsenide exhibits high electron mobility due to its low effective mass, allowing for rapid charge transport in devices.
  • Quantum Confinement: In quantum dot applications, the size-dependent energy levels lead to tunable optical properties, which are essential for applications in bioimaging and infrared detection.
  • Photoconductivity: Indium arsenide shows significant photoconductive responses when exposed to infrared light, making it suitable for infrared detectors and sensors .
Physical and Chemical Properties Analysis

Indium arsenide exhibits several notable physical and chemical properties:

  • Band Gap: The direct band gap of indium arsenide is approximately 0.36 eV at room temperature, making it suitable for infrared applications.
  • Thermal Conductivity: It has good thermal conductivity (approximately 68 W/m·K), which is beneficial for heat dissipation in electronic devices.
  • Solubility: Indium arsenide is insoluble in water but can react with strong acids or bases under specific conditions.

These properties make indium arsenide an attractive candidate for various technological applications .

Applications

Indium arsenide has diverse applications across multiple fields:

  1. Infrared Detectors: Due to its sensitivity to infrared radiation, InAs is widely used in photodetectors for thermal imaging and spectroscopy.
  2. Quantum Dots: Indium arsenide quantum dots are utilized in bioimaging due to their tunable emission wavelengths and high quantum yields.
  3. Field Effect Transistors: InAs-based transistors exhibit high-speed operation suitable for advanced electronic devices.
  4. Solar Cells: The compound's favorable band gap allows it to be used in multi-junction solar cells, enhancing efficiency in photovoltaic systems .

Properties

CAS Number

1303-11-3

Product Name

Indium arsenide

IUPAC Name

indiganylidynearsane

Molecular Formula

InAs
AsIn

Molecular Weight

189.74 g/mol

InChI

InChI=1S/As.In

InChI Key

RPQDHPTXJYYUPQ-UHFFFAOYSA-N

SMILES

[As]#[In]

Synonyms

InAs
indium arsenide
indium monoarsenide

Canonical SMILES

[As]#[In]

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